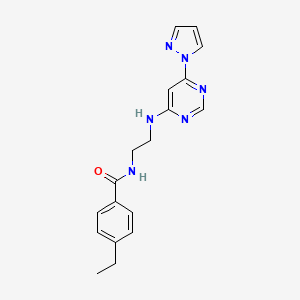
N-(2-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)乙基)-4-乙基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely contains a pyrazole and a pyrimidine ring based on its name. Pyrazole and pyrimidine are heterocyclic aromatic organic compounds which are important in various biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms). The exact structure would depend on the positions of these rings and the attached groups .
科学研究应用
抗增殖活性及癌症研究
已合成与 N-(2-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)乙基)-4-乙基苯甲酰胺结构相关的化合物,并评估了它们对各种癌细胞系的抗增殖活性。例如,化合物 N-{2-[(2-氯噻吩并[3,2-d]嘧啶-4-基)氨基]乙基}-3-甲氧基苯甲酰胺通过抑制人结肠癌细胞系 HT-29、人肺腺癌细胞系 A549 和人胃癌细胞系 MKN45 的增殖,显示出有前景的抗癌活性 (Huang 等人,2020)。这突显了嘧啶-4-基衍生物在癌症治疗中的治疗潜力。
合成和化学表征
通过 InCl3 催化的合成等方法合成密切相关的吡唑并[4,3-d]嘧啶-7(6H)-酮类,说明了化学多功能性和生成多种生物活性化合物的潜力 (Mulakayala 等人,2012)。这些合成策略可应用于设计和开发 N-(2-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)乙基)-4-乙基苯甲酰胺的新衍生物,以用于各种科学应用。
作为治疗性抑制剂的潜力
探索吡唑和嘧啶衍生物作为特定生物靶标的抑制剂是一个重要的研究领域。例如,已合成并评估了新型吡唑衍生物的抗菌和抗癌活性,表明这些化合物具有作为有效治疗剂的潜力 (Hafez 等人,2016)。类似地,已研究了吡唑并[4,3-d]嘧啶衍生物的生物活性,强调了这种化学框架在药物发现和开发中的广泛适用性。
未来方向
作用机制
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with a variety of proteins, including kinases and other enzymes involved in cellular signaling
Mode of Action
Based on its structural similarity to other known compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction could result in changes to cellular signaling pathways, leading to alterations in cell function.
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential to interact with various proteins. These pathways could include those involved in cell growth, proliferation, and survival . The downstream effects of these changes could include alterations in cell behavior and function.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Potential effects could include changes in cell growth and proliferation, alterations in cell survival, and modulation of immune responses . .
Action Environment
Environmental factors, including pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets, while others might affect its stability or rate of degradation . Understanding these factors is crucial for optimizing the compound’s use and effectiveness.
属性
IUPAC Name |
4-ethyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-2-14-4-6-15(7-5-14)18(25)20-10-9-19-16-12-17(22-13-21-16)24-11-3-8-23-24/h3-8,11-13H,2,9-10H2,1H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEPAOFMVUNGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

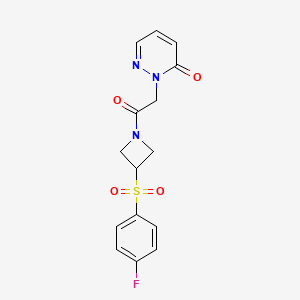
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)
![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)
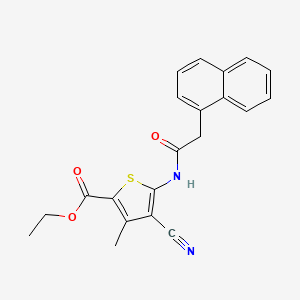
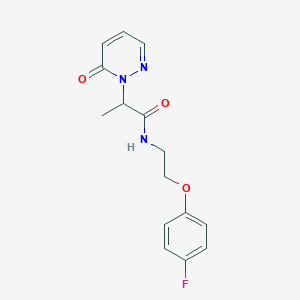
![1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2847624.png)
![2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2847625.png)
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847629.png)

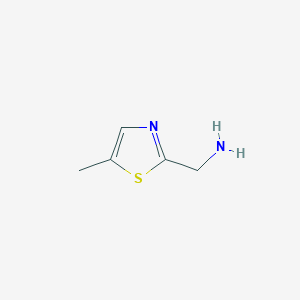
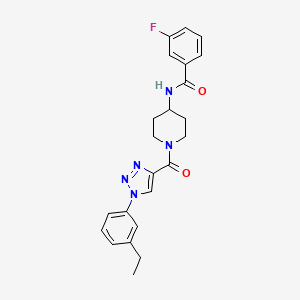
![Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2847640.png)